molecular formula C8H15NO2 B12854625 (2S,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate

(2S,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate

Cat. No.: B12854625
M. Wt: 157.21 g/mol
InChI Key: JEUBHRNABRBLNZ-BQBZGAKWSA-N
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Description

(2S,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring a pyrrolidine ring with specific stereochemistry, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ethylamine and methyl acrylate.

    Cyclization: The reaction proceeds through a cyclization step to form the pyrrolidine ring.

    Stereoselective Synthesis: Specific catalysts and reaction conditions are employed to ensure the desired stereochemistry (2S,5S) is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification: Employing advanced purification techniques such as chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different stereoisomers or reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Various nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

(2S,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate: Differing in stereochemistry, this compound may exhibit different biological and chemical properties.

    (2R,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate: Another stereoisomer with distinct characteristics.

    (2R,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate: Yet another stereoisomer for comparison.

Uniqueness

The uniqueness of (2S,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate lies in its specific stereochemistry, which can influence its reactivity, interactions, and applications. Its distinct structure makes it valuable for research and industrial purposes.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (2S,5S)-5-ethylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

JEUBHRNABRBLNZ-BQBZGAKWSA-N

Isomeric SMILES

CC[C@H]1CC[C@H](N1)C(=O)OC

Canonical SMILES

CCC1CCC(N1)C(=O)OC

Origin of Product

United States

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